molecular formula C8H7F3N4 B1275221 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 832740-69-9

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1275221
CAS No.: 832740-69-9
M. Wt: 216.16 g/mol
InChI Key: QCLRUMJLPRWXLA-UHFFFAOYSA-N
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Description

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)pyridine
  • 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

Uniqueness

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for developing new molecules with specific desired properties.

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLRUMJLPRWXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405837
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-69-9
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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